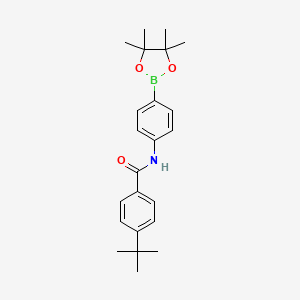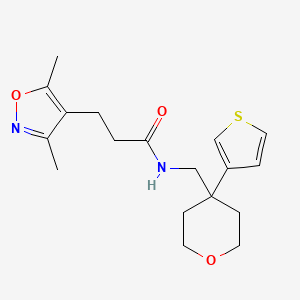![molecular formula C14H16N4 B2693842 2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2195881-19-5](/img/structure/B2693842.png)
2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine derivatives, such as the one you’re asking about, are known to exhibit a wide range of pharmacological activities and are often used in the design of new drugs . They have been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyridine derivative with a pyrimidine derivative . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like 1H and 13C NMR spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve condensation reactions, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined experimentally, and NMR can provide information about the chemical structure .Wissenschaftliche Forschungsanwendungen
Exposure and Metabolism
Heterocyclic amines (HCAs) are formed during the cooking of meat and have been studied extensively for their carcinogenic potential. Research indicates that humans are continuously exposed to these compounds through diet. Studies have assessed the presence of HCAs in human urine following consumption of cooked meats, suggesting an ongoing exposure risk to these potentially carcinogenic compounds (Ushiyama et al., 1991). Another study highlighted the effect of diet on the formation of serum albumin and hemoglobin adducts of PhIP, a specific HCA, showing that diet is a major determinant in the formation of these adducts (Magagnotti et al., 2000).
Carcinogenic Potential and DNA Adduct Formation
Research into the carcinogenic potential of HCAs like PhIP has been extensive. One study reported the macromolecular adduct formation and metabolism of HCAs in humans and rodents at low doses, indicating significant exposure and bioactivation pathways that could lead to carcinogenic effects (Turteltaub et al., 1999). Additionally, exposure to HCAs through cooked foods has been quantified, with PhIP being identified as the HCA with the highest level in various kinds of cooked foods (Wakabayashi et al., 1993).
Risk Factors and Preventive Strategies
The formation of HCAs during cooking and their potential health risks have led to studies focusing on risk factors associated with exposure and strategies to mitigate these risks. For example, research has suggested that cooking methods, internal doneness, and surface browning/charring significantly contribute to HCA formation, with recommendations being made for dietary adjustments to minimize exposure (Zapico et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9-5-4-8-15-13(9)18-14-11-6-3-7-12(11)16-10(2)17-14/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQSZXNBMFGWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=NC3=C2CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

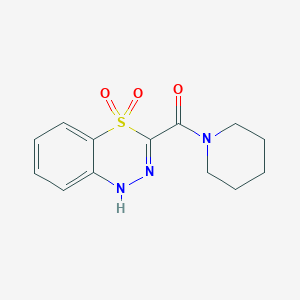
![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)
![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)
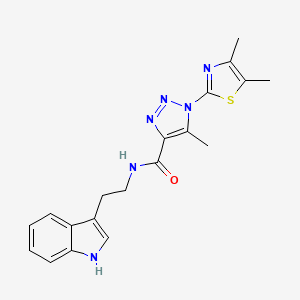

![Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate](/img/structure/B2693766.png)
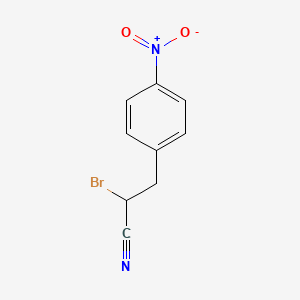

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)

